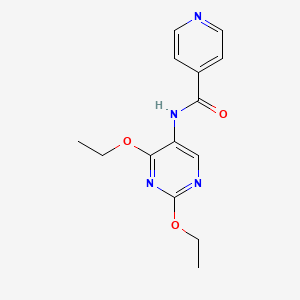

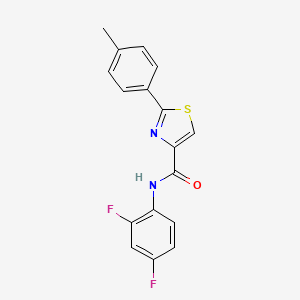

N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The scientific investigation of pyrimidine derivatives, such as "N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide," encompasses their synthesis, molecular structure elucidation, chemical reactivity, and physical and chemical property analysis. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions, starting from simple precursors to achieve the desired complex structure. An example includes the synthesis of carbon-11-labeled isonicotinamides for imaging applications in Alzheimer's disease, where precursors were elaborated through multiple steps to yield the target compounds with high specificity and radiochemical yield (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction has been pivotal in determining the crystal and molecular structures, revealing the arrangements of atoms within the molecule and its 3D conformation (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

科学研究应用

计算建模和合成抗糖尿病活性

N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺衍生物已被探索其通过激活TGR5受体来应对糖尿病的潜力。段等人(2012年)的研究合成了表现出显著激活TGR5的衍生物,导致糖尿病小鼠模型中GLP-1分泌增加和血糖水平降低,突显了它们作为抗糖尿病药物的潜力(Duan et al., 2012)。此外,Adeniji等人(2020年)对类似衍生物进行了计算建模和分子对接研究,进一步支持它们作为抗糖尿病药物的潜力,通过识别可能指导新药设计的TGR5受体的分子相互作用(Adeniji et al., 2020)。

晶体工程和药物共晶

N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺的结构方面已被用于晶体工程,以创建具有增强性能的药物共晶。Reddy等人(2006年)探索了一种新型的羧酰胺-吡啶N-氧化物合成子用于晶体工程,展示了N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺在合成与巴比妥类药物的共晶方面的实用性(Reddy et al., 2006)。这种方法有可能增强药物化合物的溶解度和生物利用度。

抗菌活性

N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺的结构框架已被改编用于合成具有显著抗菌活性的化合物。Mishra等人(2010年)合成的衍生物表现出对各种微生物,包括革兰氏阳性和阴性细菌以及真菌的显著活性(Mishra et al., 2010)。

抗氧化和DNA保护作用

研究还表明N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺衍生物在发挥抗氧化作用和保护DNA免受损伤方面的潜力。Malins等人(2002年)研究了抗氧化剂对氧化DNA的影响,暗示了N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺衍生物在减少DNA氧化和潜在减轻氧化DNA致突变潜力方面的作用(Malins et al., 2002)。

心血管应用

已经研究了N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺衍生物的心血管效应,研究表明它们作为血管扩张剂的潜力。McKenna等人(1988年)合成了与N-(2,4-二乙氧基嘧啶-5-基)异烟酰胺相关的异噁唑基二氢吡啶,并发现它们在增加心脏流量方面效果显著,与已知的钙通道阻滞剂相当,表明它们在治疗高血压和心绞痛方面的效用(McKenna et al., 1988)。

属性

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-5-7-15-8-6-10/h5-9H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJBWOCMJPDFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-diethoxypyrimidin-5-yl)isonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)